molecular formula C18H28N2O2 B4033788 N,N'-ethane-1,2-diylbisbicyclo[2.2.1]heptane-2-carboxamide

N,N'-ethane-1,2-diylbisbicyclo[2.2.1]heptane-2-carboxamide

Cat. No.: B4033788
M. Wt: 304.4 g/mol
InChI Key: QQLOJIMQTXJLTF-UHFFFAOYSA-N
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Description

N,N’-ethane-1,2-diylbisbicyclo[221]heptane-2-carboxamide is a compound that features a bicyclo[221]heptane scaffold, which is a privileged molecular structure embedded in numerous compounds with various functions

Scientific Research Applications

N,N’-ethane-1,2-diylbisbicyclo[2.2.1]heptane-2-carboxamide has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-ethane-1,2-diylbisbicyclo[2.2.1]heptane-2-carboxamide can be achieved through an organocatalytic formal [4 + 2] cycloaddition reaction. This reaction permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions . The reaction involves the use of a chiral tertiary amine as the catalyst, which facilitates the formation of the bicyclo[2.2.1]heptane scaffold.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of organocatalysis and enantioselective synthesis can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N,N’-ethane-1,2-diylbisbicyclo[2.2.1]heptane-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of reactive oxygen species.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Nucleophilic substitution reactions can occur, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions typically involve mild temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while substitution reactions can yield various substituted amides.

Comparison with Similar Compounds

N,N’-ethane-1,2-diylbisbicyclo[2.2.1]heptane-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of N,N’-ethane-1,2-diylbisbicyclo[22

Properties

IUPAC Name

N-[2-(bicyclo[2.2.1]heptane-2-carbonylamino)ethyl]bicyclo[2.2.1]heptane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c21-17(15-9-11-1-3-13(15)7-11)19-5-6-20-18(22)16-10-12-2-4-14(16)8-12/h11-16H,1-10H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLOJIMQTXJLTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2C(=O)NCCNC(=O)C3CC4CCC3C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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